1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C10H16N4O3S |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-methylsulfonyl-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)14-4-2-8(3-5-14)10(15)13-9-6-11-12-7-9/h6-8H,2-5H2,1H3,(H,11,12)(H,13,15) |
InChI Key |
UOLWSJKZYGGEOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction.
Incorporation of the Pyrazolyl Group: The pyrazolyl group is introduced through a coupling reaction with a pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(Methylsulfonyl)-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide and related compounds:
Key Structural and Functional Insights
Role of the Piperidine Core: The piperidine ring provides conformational rigidity, which is critical for target binding. For example, the SARS-CoV-2 inhibitor (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide leverages this scaffold for optimal interaction with viral proteases .
Impact of Sulfonamide and Pyrazole Groups: Sulfonamide groups (e.g., -SO₂-) enhance hydrogen bonding and electrostatic interactions with biological targets. The pyrazole ring in this compound may mimic heterocyclic motifs in known antimicrobial agents, such as the 1,3,4-thiadiazole derivatives from , which showed activity against C. albicans .
Substituent Effects on Bioactivity :
- Electron-withdrawing groups : The nitro group in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives enhances antimicrobial potency by increasing electrophilicity .
- Morpholine and fluorobenzyl groups : These moieties in analogs like N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide and (R)-N-(4-fluorobenzyl)... improve solubility and metabolic stability, respectively .
Biological Activity
1-(Methylsulfonyl)-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a pyrazole moiety. This structural configuration is critical for its biological activity, as it influences the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
The compound appears to induce apoptosis in cancer cells through the following mechanisms:
- Microtubule Destabilization : At concentrations around 20 μM, it has been observed to inhibit microtubule assembly significantly, suggesting a role as a microtubule-destabilizing agent .
- Caspase Activation : The compound enhances caspase-3 activity, indicating that it triggers programmed cell death pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). The unique N-(methylsulfonyl)propanamide substituent is critical for its potency against tuberculosis, showcasing moderate activity under various conditions .
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship has revealed that modifications around the pyrazole core can significantly alter biological activity. For instance:
- Substituents at the N1 position enhance potency against Mtb.
- The presence of the sulfonamide functionality is crucial for maintaining high levels of activity .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives. Below is a summary table highlighting key findings related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Methylsulfonyl)-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized in academic laboratories?
- Methodology : The synthesis typically involves multi-step approaches:
- Piperidine Core Formation : Start with 4-piperidinecarboxamide derivatives, reacting with methylsulfonyl chloride to introduce the methylsulfonyl group.
- Pyrazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1H-pyrazol-4-yl moiety to the piperidine scaffold .
- Purification : Employ column chromatography or recrystallization, validated via NMR and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 resolve piperidine methylsulfonyl protons (δ 2.8–3.2 ppm) and pyrazole aromatic signals (δ 7.1–8.0 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1630 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) groups .
- Elemental Analysis : Validate purity (>95%) via %C, %H, and %N matching theoretical values .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental models?
- Methodology :
- Standardized Assay Conditions : Use consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase) and buffer pH (7.4) to minimize variability .
- Cross-Model Validation : Compare in vitro (cell-free) and cell-based assays to identify model-specific artifacts .
- Dose-Response Curves : Calculate IC50 values with ≥3 replicates to assess potency variability .
Q. What computational approaches predict the compound’s binding affinity with target enzymes like carbonic anhydrase?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the methylsulfonyl group and zinc ions in carbonic anhydrase’s active site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
- QSAR Modeling : Corrogate substituent effects (e.g., pyrazole ring methylation) on inhibitory activity using MOE or RDKit .
Q. How to design experiments assessing environmental stability and degradation pathways?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–37°C, monitoring degradation via HPLC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts using high-resolution mass spectrometry .
- Microbial Degradation : Use soil microcosms to track biodegradation kinetics and metabolite formation .
Q. What methodological considerations are critical for SAR studies to optimize pharmacological profiles?
- Substituent Variation : Systematically modify the pyrazole (e.g., 3,5-dimethyl) and piperidine (e.g., N-alkylation) groups .
- Activity Testing : Prioritize assays for target selectivity (e.g., carbonic anhydrase isoforms I vs. II) and off-target effects (e.g., kinase panels) .
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (hepatocyte incubation) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
